1-Propyl-1h-benzimidazole

Overview

Description

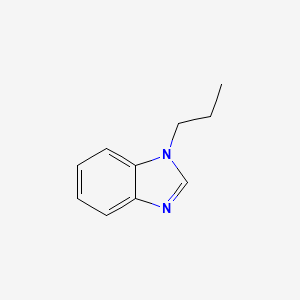

“1-Propyl-1h-benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and imidazole . The molecular formula of “1-Propyl-1h-benzimidazole” is C10H12N2 .

Molecular Structure Analysis

The molecular structure of “1-Propyl-1h-benzimidazole” consists of a benzimidazole core with a propyl group attached . The molecular weight is 160.22 g/mol . The InChI string representation of its structure is InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 .

Physical And Chemical Properties Analysis

“1-Propyl-1h-benzimidazole” has a molecular weight of 160.22 g/mol . It has a topological polar surface area of 17.8 Ų and a complexity of 147 . It has no hydrogen bond donor count and one hydrogen bond acceptor count . The compound has two rotatable bonds .

Scientific Research Applications

Benzimidazole derivatives are important in therapeutics applications of medicine, having a variety of biological activities . They are used in several fields, including:

Pharmacology

Benzimidazole derivatives are used as antihistamine, analgesics, antifungal, antiviral, antitumor, antiparasitic drugs, and are also used in endocrinology, cardiovascular disease, and neurology . They are found to be potent inhibitors of various enzymes involved in these therapeutic uses .

Chemotherapy

Due to their isostructural pharmacophore of naturally occurring active biomolecules, benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

Antimicrobial Agents

Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Fuel Cells

Polybenzimidazole (PBI) derivatives, which include benzimidazole, are used as solid electrolyte for fuel cells .

Fibers and Coatings

PBI derivatives are also used in the production of fibers and thin coatings .

Removal of Metals

They are used for the removal of uranium, thorium, and palladium from aqueous medium .

Antitumor Agents

Benzimidazole derivatives such as bendamustine, selumetinib, galeterone, and pracinostat are used as antitumor agents .

Proton Pump Inhibitors

Compounds like pantoprazole, lansoprazole, esomeprazole, and ilaprazole are used as proton pump inhibitors .

Analgesics

Bezitramide is an example of a benzimidazole derivative used as an analgesic .

Antihelminthics

Mebendazole, albendazole, thiabendazole, and flubendazole are used as antihelminthics .

Antibacterials

Ridinilazole is used as an antibacterial .

Antihistamines

Astemizole and bilastine are used as antihistamines .

Antivirals

Enviradine, samatasvir, and maribavir are used as antivirals .

Antihypertensives

Antibacterial Agents

Benzimidazole derivatives have been reported to have potent antibacterial activities. For instance, some derivatives have shown significant activity against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Antiviral Agents

Certain benzimidazole derivatives such as enviradine, samatasvir, and maribavir are used as antivirals .

Antihepatitic Agents

Benzimidazole derivatives have also been explored for their antihepatitic properties .

Anti-RSV Agents

Some benzimidazole derivatives have shown promising results against respiratory syncytial virus (RSV) .

Antifungal Agents

Benzimidazole derivatives are also known for their antifungal properties .

Antiprotozoal Agents

Compounds bearing benzimidazole nucleus have been used as antiprotozoal agents .

Future Directions

Benzimidazole derivatives have attracted a great deal of interest among medicinal chemists due to their significant importance as chemotherapeutic agents in diverse clinical conditions . The significance of these compounds in targeting enzymes offers promising prospects for future research in the field of neuropharmacology .

properties

IUPAC Name |

1-propylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-8-11-9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUVIELFLONRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353376 | |

| Record name | 1-propyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1h-benzimidazole | |

CAS RN |

7665-66-9 | |

| Record name | 1-propyl-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

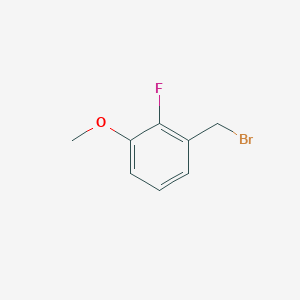

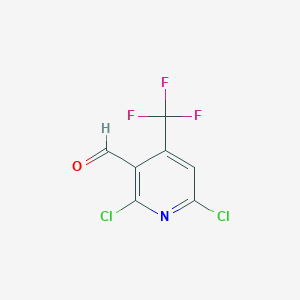

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)

![{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B1331593.png)

![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)